molecular formula C9H13N3O5 B1195454 Pseudoisocytidine CAS No. 57100-18-2

Pseudoisocytidine

Cat. No. B1195454
CAS RN: 57100-18-2
M. Wt: 243.22 g/mol
InChI Key: MPDKOGQMQLSNOF-GBNDHIKLSA-N
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Description

Synthesis Analysis

Pseudoisocytidine and its analogs have been synthesized through various methods, including the Witting reaction. Improvements in the synthesis process have led to higher yields of key intermediates, facilitating the exploration of its condensing conditions with guanidines and amidines (D. Ling & Ma Ling, 1993).

Molecular Structure Analysis

The molecular structure of pseudoisocytidine has been elucidated using techniques such as X-ray crystallography. This analysis has revealed details about its three-dimensional structure, including the conformations about the glycosyl bond and the pucker of the furanose ring, contributing to a deeper understanding of its molecular interactions (George I. Birnabaum, Kyoichi A. Watanabe, J. Fox, 1980).

Chemical Reactions and Properties

Pseudoisocytidine participates in unique chemical reactions due to its structure. It has shown antileukemic activity in vitro and in vivo against various lines of mouse leukemia. This activity is influenced by its interaction with cytidine but not with deoxycytidine or thymidine, indicating a specific chemical behavior that contributes to its biological effects (J. Burchenal et al., 1976).

Physical Properties Analysis

The tautomerism of pseudoisocytidine has been a subject of interest, with studies revealing the existence of two isomers and their equilibrium in solution. This tautomerism affects its physical properties, such as solubility and stability, which are crucial for its biological activity and pharmaceutical applications (L. Kan et al., 1999).

Chemical Properties Analysis

Pseudoisocytidine's chemical properties, including its reactivity and interactions with other molecules, have been explored to enhance its utility in medicinal chemistry. Its ability to form stable analogs and interact with DNA duplexes to form parallel triplex at neutral pH highlights its potential in designing oligonucleotides for targeting specific DNA sequences (Y. Hartono et al., 2017).

Scientific Research Applications

  • Antileukemic Effects : Pseudoisocytidine has shown antileukemic activity in vitro and in vivo against various 1-beta-D-arabinofuranosylcytosine-resistant lines of mouse leukemia. Its antileukemic activity is inhibited by cytidine but not by deoxycytidine or thymidine (Burchenal et al., 1976).

  • Role in Triplex-Forming Oligonucleotides : Pseudoisocytidine can target DNA duplexes to form parallel triplexes at neutral pH. The tautomerization of Pseudoisocytidine, essential for triplex formation, is influenced by neighboring nucleotides (Hartono et al., 2017).

  • Unique Unnatural Base Pairing : Pseudoisocytidine forms a unique base pair with 6-methoxypurine in DNA replication. It serves as a C analogue and can mediate the interconversion between GC and AT base pairs (Hirao et al., 2002).

  • Synthesis of Analogues : Studies have been conducted on synthesizing analogues of pseudoisocytidine, enhancing the understanding of its chemical properties and potential modifications (Ling & Ma Ling, 1993).

  • Stabilization of i-Motif Structures : Pseudoisocytidine has been found to stabilize i-motifs at neutral pH when incorporated into them. Its positioning within the i-motif influences its stabilizing effect (Mir et al., 2017).

  • Phase I Clinical Evaluation : Pseudoisocytidine has undergone clinical trials and has shown certain characteristics like resistance to enzymatic deamination and low hematological toxicity. However, its hepatic toxicity was a limiting factor (Woodcock et al., 1980).

  • Structure and Conformation Analysis : The three-dimensional structure of pseudoisocytidine hydrochloride has been determined, providing insights into its molecular conformation and potential interactions (Birnabaum et al., 1980).

  • Nucleoside Recognition by Cytidine Deaminase : Pseudoisocytidine acts as an inhibitor of Cytidine Deaminase, an enzyme responsible for the degradation of cytidine-based antitumor drugs. This property can be exploited for the design of antitumor drugs resistant to Cytidine Deaminase (Costanzi et al., 2011).

  • Tautomerism Studies : NMR studies of Pseudoisocytidine have revealed its tautomeric forms and their stability, which is significant for understanding its chemical behavior and applications (Kan et al., 1999).

  • Synthesis of Carbocyclic Analogues : Synthesis of carbocyclic pseudoisocytidine and its analogs has been reported, expanding the range of its potential applications, especially in antitumor activities (Maier et al., 2014).

Safety And Hazards

The safety data sheet for Pseudoisocytidine classifies it as having acute toxicity, oral (Category 4), H302 .

Future Directions

The possibility of increasing the stability of the i-motif at physiological conditions has attracted much attention in recent years . Pseudoisocytidine, a neutral analogue of protonated cytidine, has been studied for its potential to stabilize i-motifs at neutral pH . This research could lead to new developments in the field of nanotechnology and medical applications .

properties

IUPAC Name

2-amino-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-9-11-1-3(8(16)12-9)7-6(15)5(14)4(2-13)17-7/h1,4-7,13-15H,2H2,(H3,10,11,12,16)/t4-,5-,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDKOGQMQLSNOF-GBNDHIKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)N)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=N1)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20205717
Record name Pseudoisocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pseudoisocytidine

CAS RN

57100-18-2
Record name Pseudoisocytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057100182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pseudoisocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20205717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PSEUDOISOCYTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDH73L8XQD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
367
Citations
TM Woodcock, TC Chou, CTC Tan, SS Sternberg… - Cancer Research, 1980 - AACR
Pseudoisocytidine (ΨICyd) is a C-nucleoside with enhanced stability and resistance to enzymatic deamination when compared to 5-azacytidine and 1-β-d-arabinofuranosylcytosine. …
Number of citations: 35 aacrjournals.org
B Mir, X Solés, C González, N Escaja - Scientific Reports, 2017 - nature.com
… In this paper, we explore the incorporation of pseudoisocytidine in i-motif forming sequences. Pseudoisocytidine is an isostere of cytidine with lower pK a values 26 (3.79 (N1) and 3.69 (…
Number of citations: 16 www.nature.com
M Serpi, R De Biasi, F Pertusati, M Slusarczyk… - …, 2017 - Wiley Online Library
… N-Acetyl-3′-O-silyl-pseudoisocytidine phosphoramidates 20 a–f or 3′-O-silyl-pseudoisocytidine phosphoramidates 24 a and 24 g were treated with TFA/CH 2 Cl 2 (1:1 v/v) at 0 C. The …
K Hirota, KA Watanabe, JJ Fox - The Journal of Organic Chemistry, 1978 - ACS Publications
Novel pyrimidine to pyrimidine transformations by nucleophilic displacement of the N1-C2-N3 portion of 1, 3-dialkyluracils (I) by the NCN fragment of several 1, 3-ambident nucleophiles …
Number of citations: 81 pubs.acs.org
JH Burchenal, K Ciovacco, K Kalaher, T O'toole… - Cancer Research, 1976 - AACR
Pseudoisocytidine, a new synthetic pyrimidine C-nucleoside, which might be considered a more stable analog of 5-azacytidine, is active in vitro and in vivo, ip and po, against various 1-…
Number of citations: 110 aacrjournals.org
CK Chu, I Wempen, KA Watanabe… - The Journal of Organic …, 1976 - ACS Publications
A general procedure for the synthesis of pyrimidine C-5 nucleosides related to pseudouridine was developed. 5-(dD-Ribofuranosyl) isocytosine (7, pseudoisocytidine), the first …
Number of citations: 81 pubs.acs.org
A Mayer, A Häberli, CJ Leumann - Organic & biomolecular chemistry, 2005 - pubs.rsc.org
… now on the pyrrolidino analogue of pseudoisocytidine in order to recognise target G–C base-pairs. Here we report on the synthesis of pyrrolidino pseudoisocytidine (dpψiC, Fig. 1) via …
Number of citations: 37 pubs.rsc.org
YD Hartono, YV Pabon-Martinez, A Uyar, J Wengel… - ACS …, 2017 - ACS Publications
Pseudoisocytidine ( Ψ C) is a synthetic cytidine analogue that can target DNA duplex to form parallel triplex at neutral pH. Pseudoisocytidine has mainly two tautomers, of which only …
Number of citations: 13 pubs.acs.org
LS Kan, WC Lin, RD Yadav, JH Shih… - … , Nucleotides & Nucleic …, 1999 - Taylor & Francis
The structure of pseudoisocytidine may have two isomers. We would like to designate them as K1 and K3 for N 1 H and N 3 H, respectively. The authenticity of these two isomers was …
Number of citations: 14 www.tandfonline.com
L Maier, O Hylse, M Nečas, M Trbušek, M Ytre-Arne… - Tetrahedron …, 2014 - Elsevier
… pseudoisocytidine and its analogs, which were prepared in 13 steps from commercially available materials. Pseudoisocytidine … unknown carbocyclic pseudoisocytidine analog 2a and …
Number of citations: 13 www.sciencedirect.com

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